molecular formula C28H24N2O3 B298304 N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide

Cat. No. B298304
M. Wt: 436.5 g/mol
InChI Key: DGIPIXVOSCFGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide, also known as L-685,458, is a potent inhibitor of gamma-secretase. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP), leading to the production of beta-amyloid peptide, which is a key component of the amyloid plaques found in the brains of Alzheimer's disease patients. L-685,458 has been extensively studied for its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide inhibits gamma-secretase, which is an enzyme that cleaves amyloid precursor protein (APP), leading to the production of beta-amyloid peptide. By inhibiting gamma-secretase, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide reduces the production of beta-amyloid peptide, which is a key component of the amyloid plaques found in the brains of Alzheimer's disease patients.
Biochemical and Physiological Effects
N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been shown to reduce the production of beta-amyloid peptide in cell culture and animal models of Alzheimer's disease. In addition, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide is a potent inhibitor of gamma-secretase and has been extensively studied for its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders. However, there are some limitations to using N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide in lab experiments. For example, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide is a relatively large molecule and may have limited bioavailability and cell permeability. In addition, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide may have off-target effects on other enzymes that cleave membrane proteins.

Future Directions

There are several future directions for research on N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide. One area of research is to develop more potent and selective inhibitors of gamma-secretase. Another area of research is to investigate the potential use of N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for more studies to investigate the safety and efficacy of N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide in humans.

Synthesis Methods

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindoline ring system and the attachment of the benzamide and diphenyl groups. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders. It has been shown to reduce the production of beta-amyloid peptide in cell culture and animal models of Alzheimer's disease. In addition, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C28H24N2O3/c1-18-9-8-14-21(17-18)26(31)29-30-27(32)24-22(19-10-4-2-5-11-19)15-16-23(25(24)28(30)33)20-12-6-3-7-13-20/h2-17,22-25H,1H3,(H,29,31)

InChI Key

DGIPIXVOSCFGRT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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